molecular formula C15H15N3O2 B3855956 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No. B3855956
M. Wt: 269.30 g/mol
InChI Key: CGENKYGCBPDXSD-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood. However, it has been suggested that 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide may act by inhibiting enzymes or signaling pathways involved in inflammation and cancer growth. 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. In addition, 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide in lab experiments is its low toxicity. 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been found to have low cytotoxicity in various cell lines. However, one limitation of using 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is its limited solubility in water, which may affect its bioavailability in vivo. In addition, more research is needed to determine the optimal dosage and treatment regimen for 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide.

Future Directions

There are several future directions for further research on 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide in vivo. In addition, more research is needed to elucidate the mechanism of action of 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods for 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide may facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide as a therapeutic agent.

Scientific Research Applications

2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tuberculosis activities. 2-(4-methylphenoxy)-N'-(3-pyridinylmethylene)acetohydrazide has also been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(4-methylphenoxy)-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-12-4-6-14(7-5-12)20-11-15(19)18-17-10-13-3-2-8-16-9-13/h2-10H,11H2,1H3,(H,18,19)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGENKYGCBPDXSD-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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